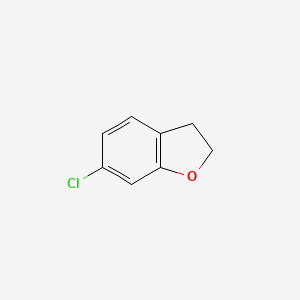

6-Chloro-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality 6-Chloro-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTNBEQDTWECHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573028 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289058-21-5 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-2,3-dihydrobenzofuran

This guide provides an in-depth exploration of the synthesis and characterization of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] The introduction of a chlorine atom at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties, making 6-Chloro-2,3-dihydrobenzofuran a valuable intermediate for the development of novel therapeutic agents.[8]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of synthetic methodologies, mechanistic insights, and comprehensive characterization techniques.

Synthetic Strategies for 6-Chloro-2,3-dihydrobenzofuran

The synthesis of 2,3-dihydrobenzofurans can be accomplished through various strategies, primarily involving the formation of the crucial ether linkage via intramolecular cyclization. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Intramolecular Cyclization of Substituted Phenols

A prevalent and versatile method for constructing the 2,3-dihydrobenzofuran core is the intramolecular cyclization of appropriately substituted phenols. This approach typically involves a two-step sequence: O-alkylation of a phenol followed by a ring-closing reaction.

Conceptual Workflow for Intramolecular Cyclization:

Caption: General workflow for the synthesis of 6-Chloro-2,3-dihydrobenzofuran via intramolecular cyclization.

A common starting material is 4-chlorophenol, which can be O-alkylated with an appropriate three-carbon unit, often an allyl halide. The resulting allyl ether undergoes a Claisen rearrangement to yield a 2-allylphenol intermediate. Subsequent intramolecular cyclization, which can be promoted by various catalysts, leads to the formation of the dihydrobenzofuran ring.[9][10]

Detailed Protocol: Synthesis from 2-Allyl-4-chlorophenol

This protocol outlines a common approach for the intramolecular cyclization of a 2-allylphenol derivative.

Step 1: Synthesis of 2-Allyl-4-chlorophenol

-

To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

-

Add allyl bromide dropwise at room temperature and stir the mixture overnight.

-

Filter the reaction mixture and evaporate the solvent.

-

The crude product, 1-allyloxy-4-chlorobenzene, is then heated neat or in a high-boiling solvent to induce a Claisen rearrangement, affording 2-allyl-4-chlorophenol.

Step 2: Intramolecular Cyclization

-

The 2-allyl-4-chlorophenol is dissolved in a suitable solvent.

-

A catalyst, such as a palladium complex or a strong acid, is added to promote the intramolecular cyclization.[9][11]

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography to yield 6-Chloro-2,3-dihydrobenzofuran.

The choice of catalyst is critical in this step. Palladium-catalyzed reactions, for instance, often proceed through a Wacker-type mechanism or an oxidative Heck cyclization, offering high yields and selectivity.[9][11]

Characterization of 6-Chloro-2,3-dihydrobenzofuran

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 6-Chloro-2,3-dihydrobenzofuran. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow:

Caption: A typical workflow for the characterization of synthesized 6-Chloro-2,3-dihydrobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the formation of 6-Chloro-2,3-dihydrobenzofuran.

Expected ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.9 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| H-4 | ~7.1 | Doublet | ~8.2 |

| H-5 | ~6.7 | Doublet of Doublets | ~8.2, 2.1 |

| H-7 | ~6.8 | Doublet | ~2.1 |

Note: Predicted values are based on known spectra of similar 2,3-dihydrobenzofuran derivatives. Actual values may vary slightly depending on the solvent and instrument.[12][13][14][15]

The characteristic triplet signals for the protons at C-2 and C-3 are indicative of the dihydrofuran ring. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling to each other.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~71 |

| C-3 | ~30 |

| C-4 | ~128 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~110 |

| C-7a | ~159 |

| C-3a | ~128 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Chloro-2,3-dihydrobenzofuran (C₈H₇ClO), the expected molecular ion peaks in an electron ionization (EI) mass spectrum would correspond to the isotopes of chlorine.

Expected Mass Spectrometry Data:

| Ion | m/z (relative to ¹²C, ³⁵Cl) | m/z (relative to ¹²C, ³⁷Cl) | Expected Ratio |

| [M]⁺ | 154 | 156 | ~3:1 |

| [M-CH₂O]⁺ | 124 | 126 | ~3:1 |

| [M-Cl]⁺ | 119 | - | - |

The presence of the isotopic cluster for the molecular ion peak is a definitive indicator of a chlorine-containing compound.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Ring stretching |

| C-O-C (ether) | 1250-1050 | Asymmetric stretching |

| C-Cl | 800-600 | Stretching |

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting phenol is a key indicator of successful cyclization.[17][18]

Purity Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when handling 6-Chloro-2,3-dihydrobenzofuran and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20][21]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[19][20]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22]

Conclusion

The synthesis and characterization of 6-Chloro-2,3-dihydrobenzofuran are well-established processes that provide access to a valuable building block for drug discovery and development. The methodologies described in this guide, based on robust and reproducible chemical transformations, coupled with comprehensive analytical characterization, ensure the reliable production of this important compound. The insights provided herein are intended to empower researchers to confidently synthesize and utilize 6-Chloro-2,3-dihydrobenzofuran in their scientific endeavors.

References

-

Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849. [Link]

-

Wu, B., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Advanced Synthesis & Catalysis, 356(2-3), 467-472. [Link]

-

Stoltz, B. M., et al. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-8. [Link]

-

Wolfe, J. P., et al. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(18), 4124-4127. [Link]

-

Barata-Vallejo, S., et al. (2021). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(24), 3467-3471. [Link]

-

Protti, S., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 4945-4955. [Link]

-

Paixão, M. W., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(16), 2893-2900. [Link]

-

Unknown Author. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]

-

Jiao, N., et al. (2017). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, 4(6), 1073-1077. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

-

Unknown Author. (2012). Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Chinese Journal of Pharmaceuticals, 2012-01. [Link]

-

van Vliet, L. A., et al. (1993). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. Xenobiotica, 23(7), 749-60. [Link]

-

Fung, D., et al. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247-53. [Link]

-

AOBChem. (n.d.). 6-Chloro-2,3-dihydrobenzofuran. [Link]

-

Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 54-61. [Link]

-

de Fátima, A., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 12(2), 38. [Link]

-

Nawrot, M., et al. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 30(20), 4897. [Link]

- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).

-

Pavez, O., et al. (2018). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

El-Gamal, M. I., et al. (2023). Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Treatment. Molecules, 28(15), 5821. [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

-

Casale, J. F., & Hays, P. A. (2011). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 62-72. [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1225-1234. [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

Niefind, K., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Journal of Medicinal Chemistry, 63(10), 5248-5261. [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

-

Abdel-rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12906-12929. [Link]

-

Fekete, É., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10372. [Link]

-

Kumar, A., & Kumar, V. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(1). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1H NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 19. tcichemicals.com [tcichemicals.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydrobenzofuran, a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, represents a significant building block in the landscape of medicinal chemistry and materials science. The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure," frequently appearing in a diverse array of biologically active natural products and synthetic compounds. The introduction of a chlorine atom at the 6-position of this scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, thereby offering a valuable tool for modulating the pharmacological profiles of lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-2,3-dihydrobenzofuran, delves into its synthetic methodologies, and explores its applications, with a particular focus on its role in the development of novel therapeutics.

Core Physical and Chemical Properties

Understanding the fundamental physicochemical characteristics of 6-Chloro-2,3-dihydrobenzofuran is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical transformations and biological systems.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 6-Chloro-2,3-dihydrobenzofuran | [1] |

| CAS Number | 289058-21-5 | [1] |

| Molecular Formula | C₈H₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are often colorless to pale yellow liquids or solids. | |

| Canonical SMILES | C1C(OC2=CC=C(Cl)C=C21) |

Predicted and Representative Physical Properties

| Property | Predicted/Representative Value | Notes | Source(s) |

| Melting Point | Not available | Chlorinated dibenzofurans generally have increasing melting points with more chlorination.[3] | |

| Boiling Point | Not available | The boiling point is expected to be higher than the parent 2,3-dihydrobenzofuran. | |

| Solubility | Expected to be soluble in non-polar organic solvents and have low solubility in water. | Chlorinated organic compounds are generally hydrophobic.[3] | |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than the parent compound, indicating increased lipophilicity. | The chlorine atom increases the lipophilicity of the molecule. |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 6-Chloro-2,3-dihydrobenzofuran. While a dedicated public spectrum for this specific compound is scarce, data from analogous structures provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of closely related 2,3-dihydrobenzofuran derivatives, the following are the expected characteristic signals in the ¹H and ¹³C NMR spectra of 6-Chloro-2,3-dihydrobenzofuran, typically recorded in CDCl₃.

¹H NMR (Predicted):

-

Aromatic Protons (3H): Signals in the range of δ 6.7-7.2 ppm. The chlorine at the 6-position will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Methylene Protons at C2 (2H): A triplet around δ 4.6 ppm.

-

Methylene Protons at C3 (2H): A triplet around δ 3.2 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbon bearing the chlorine atom (C6) will be significantly shifted.

-

Methylene Carbon at C2 (1C): A signal around δ 71 ppm.

-

Methylene Carbon at C3 (1C): A signal around δ 29 ppm.

Mass Spectrometry (MS)

The mass spectrum of 6-Chloro-2,3-dihydrobenzofuran is expected to show a molecular ion peak (M⁺) at m/z 154 and an M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A mass spectrum is available for the related compound Benzofuran, 6-chloro-2-ethenyl-2,3-dihydro-.[4]

Synthesis of 6-Chloro-2,3-dihydrobenzofuran

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various strategies. For the specific synthesis of the 6-chloro derivative, a common approach involves starting with a commercially available chlorinated phenol.

Conceptual Synthetic Workflow

A plausible and widely applicable synthetic route to 6-Chloro-2,3-dihydrobenzofuran involves a two-step process starting from 4-chlorophenol. This method is an adaptation of classical ether synthesis followed by an intramolecular cyclization.

Caption: Conceptual workflow for the synthesis of 6-Chloro-2,3-dihydrobenzofuran.

Exemplary Experimental Protocol (Adapted from General Procedures)

Step 1: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-4-chlorobenzene

-

To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for a designated period to form the phenoxide salt.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-bromoethoxy)-4-chlorobenzene.

Step 2: Intramolecular Cyclization to 6-Chloro-2,3-dihydrobenzofuran

-

Dissolve the 1-(2-bromoethoxy)-4-chlorobenzene in a suitable solvent.

-

Treat the solution with a Lewis acid (e.g., AlCl₃) or a strong base (e.g., n-BuLi) to induce intramolecular cyclization. The choice of reagent can influence the reaction mechanism and yield.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction appropriately (e.g., with water for Lewis acid-mediated reactions or a proton source for base-mediated reactions).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or distillation to yield 6-Chloro-2,3-dihydrobenzofuran.

This protocol is a generalized representation. The specific reaction conditions, including solvent, base/Lewis acid, temperature, and reaction time, must be optimized for this particular substrate to achieve the best results.

Chemical Reactivity

The chemical reactivity of 6-Chloro-2,3-dihydrobenzofuran is primarily dictated by the interplay of the electron-donating ether oxygen, the aromatic ring, and the electron-withdrawing chlorine atom.

-

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The chlorine atom at the 6-position is a deactivating group but an ortho-, para-director. Therefore, electrophilic substitution reactions are expected to occur at the positions ortho and para to the ether oxygen, with the directing effect of the chlorine also playing a role.

-

Reactions at the Dihydrofuran Ring: The saturated furan ring is relatively stable but can undergo reactions such as oxidation or ring-opening under specific conditions.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through transition metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacological properties. The introduction of a chlorine atom at the 6-position offers medicinal chemists a handle to fine-tune the drug-like properties of these molecules.

As a Privileged Scaffold

The rigid structure of the 2,3-dihydrobenzofuran core serves as an excellent platform for the spatial arrangement of various functional groups to interact with biological targets. This scaffold is found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6]

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The 6-chloro substituent can significantly impact the properties of a drug candidate:

-

Increased Lipophilicity: The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can block a potential site of metabolism and increase the half-life of a drug.

-

Target Binding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

Examples in Drug Development

While specific drug candidates containing the 6-Chloro-2,3-dihydrobenzofuran moiety are not extensively documented in publicly available literature, the broader class of chlorinated benzofuran derivatives has shown significant promise. For instance, compounds bearing a chlorine atom on the benzofuran ring have been investigated as potent anti-inflammatory agents.[7] The development of novel 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B) for neurological disorders is an active area of research.[8]

Safety and Handling

As a chlorinated organic compound, 6-Chloro-2,3-dihydrobenzofuran should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on data for related compounds, 6-Chloro-2,3-dihydrobenzofuran is expected to have the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Chloro-2,3-dihydrobenzofuran is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a privileged scaffold and a strategically placed chlorine atom provides a powerful tool for the design and synthesis of novel molecules with tailored properties. A thorough understanding of its physical and chemical characteristics, coupled with the exploration of efficient synthetic routes, will undoubtedly continue to fuel its application in the development of innovative therapeutics and advanced materials. As research in this area progresses, the full potential of 6-Chloro-2,3-dihydrobenzofuran and its derivatives is yet to be fully realized, promising exciting discoveries in the years to come.

References

-

Chemsrc. 6-Chloro-2,3-dihydrobenzofuran-3-ol | CAS#:1154740-97-2. (n.d.). Retrieved from [Link]

- Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 534-537.

-

SpectraBase. Benzofuran, 6-chloro-2-ethenyl-2,3-dihydro-. (n.d.). Retrieved from [Link]

-

Ascendex Scientific, LLC. 6-chloro-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]

- TCI Chemicals.

- Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). U.S. Department of Health and Human Services.

-

AOBChem. 6-Chloro-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]

- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.

- Singh, V. K., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. Journal of Molecular Structure, 1247, 131333.

- da Silva, A. B., et al. (2021). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 26(15), 4495.

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. (n.d.). Retrieved from [Link]

-

Cheméo. Chemical Properties of Dibenzofuran, 3,6-dichloro. (n.d.). Retrieved from [Link]

- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.

- Al-Ostath, A., et al. (2023).

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). Retrieved from [Link]

- Zahoor, A. F., et al. (2024).

- Zahoor, A. F., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19283-19305.

- Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 54-61.

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 61-70.

- Nordholm, L., et al. (1992). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)

- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244.

- El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13541-13566.

- Wu, T.-T., & Wang, W. (2024). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Current Organic Chemistry, 28(11), 830-843.

- Itoh, T., et al. (2004). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Letters in Organic Chemistry, 1(2), 143-145.

-

PubChem. 6-Chloro-2,3-dihydrobenzoxazol-2-one. (n.d.). Retrieved from [Link]

- Kulakov, I. V., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(2), M1604.

Sources

- 1. 6-chloro-2,3-dihydrobenzofuran – Ascendex Scientific, LLC [ascendexllc.com]

- 2. aobchem.com [aobchem.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Chloro-2,3-dihydrobenzofuran: A Technical Guide

Introduction

6-Chloro-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and quality control of its derivatives. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-chloro-2,3-dihydrobenzofuran, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the standard atom numbering for the 6-chloro-2,3-dihydrobenzofuran scaffold is presented below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of 6-chloro-2,3-dihydrobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 6-chloro-2,3-dihydrobenzofuran.

¹H NMR Spectroscopy

While a dedicated ¹H NMR spectrum for 6-chloro-2,3-dihydrobenzofuran is not publicly available, valuable insights can be gleaned from the experimental data of a closely related derivative, 1-(6-chloro-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide[1]. The chemical shifts of the protons on the 6-chloro-2,3-dihydrobenzofuran core in this derivative are expected to be very similar to the parent compound, with minor deviations due to the substituent at the C3 position.

Table 1: Experimental ¹H NMR Data for a 6-Chloro-2,3-dihydrobenzofuran Derivative[1] and Predicted Data for the Parent Compound

| Proton | Experimental Shift (ppm) in Derivative[1] | Predicted Shift (ppm) for Parent Compound | Multiplicity | Coupling Constant (J) (Hz) |

| H2 | 4.62 (dd), 4.74-4.78 (m) | ~4.6 | Triplet | ~8.7 |

| H3 | 3.31 (dd), 3.54 (dd) | ~3.2 | Triplet | ~8.7 |

| H4 | 7.10 (d) | ~7.12 | Doublet | ~8.3 |

| H5 | 6.87 (dd) | ~6.85 | Doublet of Doublets | ~8.3, ~2.1 |

| H7 | 6.81 (d) | ~6.75 | Doublet | ~2.1 |

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Region (δ 3.0-5.0 ppm): The two methylene groups of the dihydrofuran ring give rise to characteristic signals. The protons on C2 (H2), being adjacent to the oxygen atom, are expected to resonate at a higher chemical shift (downfield) around 4.6 ppm. The protons on C3 (H3) will appear further upfield, around 3.2 ppm. In the parent compound, both signals are predicted to be triplets due to coupling with the adjacent methylene protons (J ≈ 8.7 Hz). The experimental data from the derivative shows more complex splitting due to the C3 substituent, but the chemical shifts provide a strong indication of the expected regions[1].

-

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

H4: This proton is ortho to the oxygen and will appear as a doublet around 7.12 ppm, coupled to H5.

-

H5: This proton is coupled to both H4 and H7, resulting in a doublet of doublets around 6.85 ppm.

-

H7: This proton is adjacent to the chlorine atom and will appear as a doublet with a smaller coupling constant around 6.75 ppm, due to meta-coupling with H5.

-

Figure 2. Predicted ¹H NMR coupling relationships for 6-chloro-2,3-dihydrobenzofuran.

¹³C NMR Spectroscopy

Similar to the proton NMR, experimental ¹³C NMR data from 1-(6-chloro-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide provides a reliable estimate for the chemical shifts of the carbon atoms in the parent compound[1].

Table 2: Experimental ¹³C NMR Data for a 6-Chloro-2,3-dihydrobenzofuran Derivative[1] and Predicted Data for the Parent Compound

| Carbon | Experimental Shift (ppm) in Derivative[1] | Predicted Shift (ppm) for Parent Compound |

| C2 | 76.7 | ~71.5 |

| C3 | 37.0 | ~29.7 |

| C3a | 124.9 | ~127.5 |

| C4 | 121.1 | ~125.8 |

| C5 | 125.9 | ~121.1 |

| C6 | 134.8 | ~128.9 |

| C7 | 110.9 | ~110.8 |

| C7a | 160.7 | ~159.2 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The C2 carbon, bonded to the oxygen atom, is significantly deshielded and is expected to appear around 71.5 ppm. The C3 carbon will resonate further upfield at approximately 29.7 ppm.

-

Aromatic Carbons: The aromatic region will display six distinct signals.

-

The carbon atom bearing the oxygen (C7a) will be the most downfield aromatic signal, around 159.2 ppm.

-

The carbon atom bonded to the chlorine (C6) is also deshielded and is predicted to be around 128.9 ppm.

-

The remaining four aromatic carbons (C3a, C4, C5, and C7) will appear in the range of 110-128 ppm. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 6-chloro-2,3-dihydrobenzofuran would be dominated by absorptions corresponding to the aromatic ring and the ether linkage.

Table 3: Predicted Major IR Absorption Bands for 6-Chloro-2,3-dihydrobenzofuran

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium |

| 2960-2850 | C-H (aliphatic) stretch | Medium |

| 1610, 1580, 1480 | C=C (aromatic) stretch | Strong |

| 1250-1200 | C-O-C (aryl-alkyl ether) asymmetric stretch | Strong |

| 1100-1000 | C-O-C (aryl-alkyl ether) symmetric stretch | Medium |

| 850-750 | C-H (aromatic) out-of-plane bend | Strong |

| 750-650 | C-Cl stretch | Medium-Strong |

Interpretation of the IR Spectrum:

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1610-1480 cm⁻¹ region. The aliphatic C-H stretches from the dihydrofuran ring will appear just below 3000 cm⁻¹. The most diagnostic peaks for the dihydrobenzofuran core are the strong C-O-C stretching vibrations of the aryl-alkyl ether, which are expected in the 1250-1000 cm⁻¹ range. The C-Cl stretch will be observed in the fingerprint region, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 6-chloro-2,3-dihydrobenzofuran is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Major Ions in the Mass Spectrum of 6-Chloro-2,3-dihydrobenzofuran

| m/z | Ion | Notes |

| 154/156 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak. |

| 125 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the dihydrofuran ring. |

| 119 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 154, along with its isotopic partner at m/z 156, would confirm the molecular formula C₈H₇ClO. The fragmentation pattern will likely involve the loss of fragments from the dihydrofuran ring and the loss of the chlorine atom, leading to the formation of stable carbocations.

Figure 3. Predicted mass spectral fragmentation pathway of 6-chloro-2,3-dihydrobenzofuran.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2,3-dihydrobenzofuran in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas chromatograph for liquids).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the expected pattern for a monochlorinated compound.

Conclusion

This technical guide provides a detailed analysis of the expected NMR, IR, and MS spectroscopic data for 6-chloro-2,3-dihydrobenzofuran. By combining experimental data from a closely related compound with high-quality spectral predictions, a comprehensive and reliable analytical profile has been established. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important heterocyclic scaffold. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting.

References

A Guide to the Crystal Structure Analysis of 6-Chloro-2,3-dihydrobenzofuran: A Methodological Whitepaper

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is the gold standard for structural elucidation.[1][2][3] This information is paramount in fields like drug development, where understanding structure-function relationships is critical for designing effective and safe therapeutics.[4][5][6] This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic compound of interest. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD)[7][8][9], this paper will serve as an in-depth instructional manual for researchers, scientists, and drug development professionals on how to approach such an analysis from first principles. We will detail the entire workflow, from obtaining suitable single crystals to the final stages of structure refinement and validation, explaining the causality behind each experimental choice.

Introduction: The Significance of Structural Clarity

6-Chloro-2,3-dihydrobenzofuran (C₈H₇ClO) is a substituted benzofuran derivative. The 2,3-dihydrobenzofuran core is a prevalent scaffold in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[10] The introduction of a chlorine atom at the 6-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

While techniques like NMR and mass spectrometry provide crucial information about connectivity, they offer only indirect structural insights.[1] Single-crystal X-ray diffraction, however, provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[11][12] This level of detail is indispensable for:

-

Rational Drug Design: Understanding how a molecule interacts with its biological target.[4][13]

-

Polymorph Screening: Identifying different crystalline forms of a drug substance, which can have profound effects on solubility, stability, and bioavailability.[14]

-

Absolute Stereochemistry: Unambiguously determining the 3D arrangement of chiral centers.[1][6]

This guide is structured to walk the researcher through the complete process, ensuring a self-validating system of protocols that leads to a high-quality, publishable crystal structure.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the subsequent one.

Phase 1: The Art and Science of Crystal Growth

The most significant bottleneck in small molecule crystallography is often obtaining a single crystal of suitable size and quality.[1] The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice. This requires a supersaturated solution where the solute's concentration is just above its solubility limit.

2.1.1. Prerequisite: Purity of the Starting Material Before attempting crystallization, it is imperative to ensure the high purity of the 6-Chloro-2,3-dihydrobenzofuran sample (ideally >98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as column chromatography or recrystallization should be employed for purification.

2.1.2. Experimental Protocol: Slow Evaporation Slow evaporation is a straightforward and effective method for many organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately well. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is not soluble enough, it will be impossible to dissolve a sufficient amount.

Step-by-Step Protocol:

-

Solvent Screening: In separate small vials, test the solubility of a few milligrams of 6-Chloro-2,3-dihydrobenzofuran in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene).

-

Solution Preparation: Based on the screening, prepare a nearly saturated solution. A solvent system like petroleum ether/ethyl acetate is often a good starting point for benzofuran derivatives. Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) and then add the less soluble solvent (petroleum ether) dropwise until the solution becomes slightly turbid. Add a drop or two of the more soluble solvent to clarify the solution.

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it. The size and number of holes control the rate of evaporation. A slower rate is almost always better.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Minor temperature fluctuations can drastically affect solubility and crystal growth.

-

Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Phase 2: Interrogating the Crystal with X-rays

With a suitable crystal in hand, the next phase is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.[15][16]

2.2.1. Crystal Mounting and Data Collection The selected crystal is mounted on a thin glass fiber or a loop with a cryo-protectant oil and placed on a goniometer head in the diffractometer.[11] The crystal is then cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. This is a critical step as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.[17]

The diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), the goniometer for orienting the crystal, and a detector (like a CCD or CMOS sensor).[12] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the thousands of diffracted X-ray reflections are recorded.

Phase 3: From Diffraction Pattern to Molecular Structure

2.3.1. Structure Solution: Solving the Phase Problem The diffraction experiment measures the intensities of the reflections, but the phase information is lost. This is the well-known "phase problem" in crystallography. For small molecules like 6-Chloro-2,3-dihydrobenzofuran, this problem is typically solved using direct methods.[18] These are computational algorithms that use statistical relationships between the intensities of the reflections to derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

2.3.2. Structure Refinement: Optimizing the Model The initial atomic model is then refined against the experimental data using a least-squares minimization process.[19][20] This is an iterative procedure where atomic parameters are adjusted to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model. The parameters refined include:

-

Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

-

Anisotropic Displacement Parameters (ADPs): These account for the thermal motion of the atoms, modeling them as ellipsoids.

-

Occupancy Factors: For any disordered atoms.

The quality of the refinement is monitored using R-factors, such as R1 and wR2, which are measures of the agreement between the observed and calculated data. Lower R-factors indicate a better fit.

Step-by-Step Refinement Protocol (Conceptual):

-

Initial Solution: Solve the structure using direct methods (e.g., with software like SHELXT).

-

Isotropic Refinement: Refine the model with all non-hydrogen atoms treated as isotropic spheres.

-

Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters and continue refinement.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent carbon or oxygen atom.[20]

-

Final Refinement Cycles: Perform final cycles of least-squares refinement until the model converges (i.e., the shifts in parameters are negligible).

-

Validation: The final model is validated using software like PLATON or checkCIF to ensure its chemical and crystallographic sensibility.

Anticipated Structural Features of 6-Chloro-2,3-dihydrobenzofuran

While no experimental data exists, we can predict the likely crystallographic parameters and molecular geometry based on known structures of similar benzofuran derivatives. The following table presents a hypothetical but realistic set of data for 6-Chloro-2,3-dihydrobenzofuran.

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₈H₇ClO |

| Formula Weight | 154.59 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 95 - 105 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 900 - 1200 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

The molecular structure itself is expected to feature a nearly planar benzofuran ring system. The dihydrofuran ring will likely adopt a slight envelope conformation. The C-Cl bond length should be in the typical range for an aryl chloride (~1.74 Å).

Conclusion

The crystal structure analysis of 6-Chloro-2,3-dihydrobenzofuran is an achievable goal through the systematic application of established crystallographic techniques. This guide has provided a comprehensive, step-by-step framework for researchers to follow, from the critical initial step of growing high-quality single crystals to the final stages of data analysis and structure refinement. By adhering to these self-validating protocols, researchers can confidently pursue the unambiguous structural determination of this and other small molecules, thereby unlocking the crucial insights needed for advancing drug discovery and materials science. The power of seeing a molecule in its three-dimensional reality remains one of the most profound and impactful capabilities in modern science.[3][6]

References

-

A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. (2021). MDPI. [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. (2023). IUCr Journals. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

-

Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Publications. [Link]

-

The Role of Crystallography in Drug Development. (n.d.). OMICS International. [Link]

-

Small molecule crystallography. (n.d.). Excillum. [Link]

-

Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. (1998). IUCr Journals. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). News-Medical.net. [Link]

-

A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing. [Link]

-

The role of crystallography in drug design. (2004). PMC - NIH. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2005). J-STAGE. [Link]

-

Refinement of organic crystal structures with multipolar electron scattering factors. (2020). PMC. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Single Crystal X-ray Diffractometers. (n.d.). Bruker. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2021). PubMed Central. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2023). PMC - NIH. [Link]

-

Refining an Organic Structure using Crystals. (n.d.). CCP14. [Link]

-

Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2012). CNKI. [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). SlidePlayer. [Link]

- Synthesis method of 2,3-dihydrobenzofuran. (2016).

-

Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2023). MDPI. [Link]

-

2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

WebCSD (Cambridge Structural Database - Chemistry). (n.d.). UW-Madison Libraries. [Link]

-

The Cambridge Structural Database. (2016). ResearchGate. [Link]

-

Access Structures. (n.d.). CCDC. [Link]

-

6-Chloro-2,3-dihydrobenzofuran. (n.d.). AOBChem. [Link]

-

CCDC Publications. (n.d.). CCDC. [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. excillum.com [excillum.com]

- 3. rigaku.com [rigaku.com]

- 4. omicsonline.org [omicsonline.org]

- 5. zienjournals.com [zienjournals.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. migrationletters.com [migrationletters.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CCP14 Homepage - Tutorials and Examples - Refining an Organic Structure using Crystals - Including Automatic Hydrogen Placement - Single Crystal Suite by Chemical Crystallography Laboratory, Oxford University [ccp14.cryst.bbk.ac.uk]

A Technical Guide to the Solubility of 6-Chloro-2,3-dihydrobenzofuran in Common Organic Solvents for Pharmaceutical Research and Development

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound in the pharmaceutical industry. For emerging intermediates like 6-Chloro-2,3-dihydrobenzofuran, a substituted benzofuran derivative of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6-Chloro-2,3-dihydrobenzofuran in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for quantitative solubility determination, and discuss the interpretation of these findings in the context of drug discovery and development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its chemical and biological characterization. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug's bioavailability. Poor solubility can lead to significant challenges in formulation, requiring advanced and often costly techniques to achieve therapeutic concentrations. For a molecule like 6-Chloro-2,3-dihydrobenzofuran, which serves as a building block in the synthesis of more complex pharmaceutical agents, understanding its behavior in various organic solvents is the first step towards its effective utilization.

Physicochemical Properties Influencing Solubility

To understand the solubility profile of 6-Chloro-2,3-dihydrobenzofuran, it is essential to consider its key physicochemical properties:

| Property | Value/Description | Influence on Solubility |

| Molecular Formula | C₈H₇ClO | The elemental composition determines the molecular weight and the potential for intermolecular interactions. |

| Molecular Weight | 154.59 g/mol | Generally, higher molecular weight can lead to decreased solubility, although this is not a universal rule. |

| Polarity | Moderately polar | The presence of both polar (C-Cl, C-O-C) and non-polar (aromatic and aliphatic rings) regions suggests solubility in a range of solvents with varying polarities. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors will limit its solubility in highly polar, protic solvents like water. |

| Hydrogen Bond Acceptors | 1 (the ether oxygen) | The presence of a hydrogen bond acceptor can enhance solubility in protic solvents. |

| Calculated LogP | ~2.1-2.7 | A positive LogP value indicates a preference for a non-polar environment over a polar one, suggesting good solubility in many organic solvents. |

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative solubility data for 6-Chloro-2,3-dihydrobenzofuran, a robust experimental protocol is necessary to generate this critical information. The following section details a standardized method for determining the equilibrium solubility of the compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.[5]

Materials and Equipment

-

6-Chloro-2,3-dihydrobenzofuran (solid, high purity)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Chloro-2,3-dihydrobenzofuran (e.g., 20 mg) into a series of vials.

-

Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of 6-Chloro-2,3-dihydrobenzofuran.

-

-

Solubility Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Expected Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties of 6-Chloro-2,3-dihydrobenzofuran, the following solubility trends can be anticipated:

-

High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can effectively solvate the molecule through dipole-dipole interactions.

-

Good Solubility: Expected in polar protic solvents like methanol and ethanol, where the ether oxygen can act as a hydrogen bond acceptor.

-

Moderate to Low Solubility: Expected in non-polar aromatic solvents like toluene, where dispersion forces will be the primary mode of interaction.

-

Low to Very Low Solubility: Expected in highly non-polar aliphatic solvents like hexane, due to the significant difference in polarity.

-

Insoluble: Expected in water, due to the compound's inability to form strong hydrogen bonds and its overall hydrophobic character.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 6-Chloro-2,3-dihydrobenzofuran in Common Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |

| Hexane | 0.1 | [Experimental Data] | Very Slightly Soluble / Insoluble |

| Toluene | 2.4 | [Experimental Data] | Sparingly Soluble |

| Dichloromethane | 3.1 | [Experimental Data] | Soluble |

| Ethyl Acetate | 4.4 | [Experimental Data] | Freely Soluble |

| Acetone | 5.1 | [Experimental Data] | Freely Soluble |

| Isopropanol | 3.9 | [Experimental Data] | Soluble |

| Ethanol | 4.3 | [Experimental Data] | Soluble |

| Methanol | 5.1 | [Experimental Data] | Soluble |

| Water | 10.2 | [Experimental Data] | Insoluble |

Note: The qualitative classification should be based on standard pharmacopeial definitions.

The interpretation of this data is crucial for its practical application. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate would make it a good candidate for extraction and purification by column chromatography. Good solubility in solvents like ethanol or isopropanol would be advantageous for crystallization processes.

Conclusion

While specific, publicly available quantitative solubility data for 6-Chloro-2,3-dihydrobenzofuran is limited, this technical guide provides a robust framework for its experimental determination and interpretation. By understanding the underlying physicochemical principles and employing a standardized protocol, researchers and drug development professionals can generate the necessary data to effectively utilize this important chemical intermediate. The anticipated solubility profile suggests that 6-Chloro-2,3-dihydrobenzofuran is a versatile compound that is amenable to a variety of common organic solvents, facilitating its use in a wide range of synthetic and pharmaceutical applications.

References

An In-Depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-dihydrobenzofuran, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this compound is not prominently documented in seminal, standalone publications, its significance has emerged through its critical role as an intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into its chemical properties, established and theoretical synthetic pathways, spectroscopic characterization, and its notable application in the synthesis of the atypical antipsychotic, asenapine.

Introduction: The Emergence of a Key Synthetic Intermediate

6-Chloro-2,3-dihydrobenzofuran, also known as 6-chlorocoumaran, belongs to the dihydrobenzofuran class of heterocyclic compounds. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, making it a valuable synthon for targeted drug design. Its primary importance in the scientific literature is linked to its function as a crucial precursor in the industrial synthesis of asenapine, a potent antagonist of multiple neurotransmitter receptors used in the treatment of schizophrenia and bipolar disorder.

Chemical Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 6-Chloro-2,3-dihydrobenzofuran is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of 6-Chloro-2,3-dihydrobenzofuran

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| CAS Number | 289058-21-5 | [1][2] |

| Appearance | Likely a solid or oil (based on related compounds) | N/A |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The expected proton and carbon NMR chemical shifts can be predicted based on the analysis of similar dihydrobenzofuran structures. For instance, a related derivative, 1-(6-Chloro-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide, has been characterized, and its spectral data can serve as a valuable reference.

Mass Spectrometry: The mass spectrum of the closely related 6-chloro-2-ethenyl-2,3-dihydrobenzofuran shows a characteristic isotopic pattern for a chlorine-containing compound, which would also be expected for 6-Chloro-2,3-dihydrobenzofuran. The molecular ion peak (M+) would appear at m/z 154, with a significant M+2 peak at m/z 156 in an approximate 3:1 ratio.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C-O-C stretching of the dihydrofuran ring, and C-Cl stretching in the fingerprint region.

Synthesis of 6-Chloro-2,3-dihydrobenzofuran: Established and Plausible Routes

The synthesis of 6-Chloro-2,3-dihydrobenzofuran is not extensively detailed in dedicated research articles but can be inferred from patent literature concerning the synthesis of asenapine. The most plausible synthetic strategies involve the formation of the dihydrofuran ring through intramolecular cyclization.

Intramolecular Cyclization of a Phenoxyethanol Derivative

A common and industrially viable method for constructing the dihydrobenzofuran core is the acid-catalyzed intramolecular cyclization of a 2-phenoxyethanol derivative.

Workflow Diagram: Synthesis via Intramolecular Cyclization

Caption: Figure 1. Plausible two-step synthesis of 6-Chloro-2,3-dihydrobenzofuran.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-(4-Chlorophenoxy)ethanol. To a solution of 4-chlorophenol in a suitable solvent (e.g., ethanol or DMF), add a strong base such as sodium hydroxide or potassium carbonate. To this solution, add 2-chloroethanol and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction and purified to yield 2-(4-chlorophenoxy)ethanol.

-

Step 2: Cyclization to 6-Chloro-2,3-dihydrobenzofuran. The intermediate, 2-(4-chlorophenoxy)ethanol, is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature. The acid promotes an intramolecular electrophilic aromatic substitution to form the dihydrofuran ring. The product, 6-Chloro-2,3-dihydrobenzofuran, is then isolated and purified.

Alternative Synthetic Routes

Other potential synthetic routes include the intramolecular cyclization of 4-chloro-2-allylphenol or the reduction of 6-chlorobenzofuran. The choice of synthetic route in an industrial setting is often dictated by factors such as cost of starting materials, reaction efficiency, and safety.

Application in Drug Development: The Asenapine Case Study

The primary documented application of 6-Chloro-2,3-dihydrobenzofuran is as a key starting material in the multi-step synthesis of the atypical antipsychotic drug, asenapine.[3][4] Asenapine's complex polycyclic structure is assembled through a convergent synthesis, where the 6-Chloro-2,3-dihydrobenzofuran moiety forms a significant part of the final molecule's core.

Logical Relationship: Role in Asenapine Synthesis

Caption: Figure 2. Simplified schematic of the role of 6-Chloro-2,3-dihydrobenzofuran in asenapine synthesis.

The synthesis of asenapine from 6-Chloro-2,3-dihydrobenzofuran involves a series of complex chemical transformations, including electrophilic aromatic substitution to introduce further functionality onto the benzene ring, followed by the construction of the additional fused rings that constitute the final drug molecule. The presence of the chlorine atom in the starting material is crucial, as it ultimately resides in the final structure of asenapine, contributing to its pharmacological profile.

Conclusion and Future Outlook

6-Chloro-2,3-dihydrobenzofuran serves as a prime example of a chemical building block whose importance is defined by its application. While its individual discovery is not a landmark event in chemical history, its role as a key intermediate in the synthesis of a commercially successful pharmaceutical agent underscores its significance. Future research may focus on developing more efficient and greener synthetic routes to this intermediate. Furthermore, the inherent reactivity of the 6-Chloro-2,3-dihydrobenzofuran scaffold may be exploited for the synthesis of novel derivatives with potential applications in other areas of medicinal chemistry, beyond its current role in the synthesis of asenapine. As drug discovery continues to evolve, the demand for such versatile and functionalized heterocyclic intermediates is likely to grow.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. aobchem.com [aobchem.com]

- 3. US20060229352A1 - Intermediate compounds for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole - Google Patents [patents.google.com]

- 4. CN104098580B - A kind of preparation method of asenapine key intermediate - Google Patents [patents.google.com]

Unlocking the Potential of a Privileged Scaffold: A Technical Guide to Future Research on 6-Chloro-2,3-dihydrobenzofuran

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Core